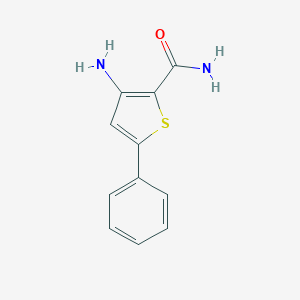

3-Amino-5-phenylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRYDYQWWQHRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373412 | |

| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-70-6 | |

| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122375-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Amino-5-phenylthiophene-2-carboxamide chemical properties and structure

The following technical guide details the chemical properties, synthesis, and application of 3-Amino-5-phenylthiophene-2-carboxamide .

A Critical Scaffold for Thieno[3,2-d]pyrimidine Synthesis[1]

Executive Summary

3-Amino-5-phenylthiophene-2-carboxamide (APTC) is a heterocyclic building block belonging to the class of substituted thiophenes. While often confused with its regioisomer (the Gewald product, 2-amino-3-carboxamide), the 3-amino-2-carboxamide geometry is chemically distinct and highly valuable. It serves as the obligate precursor for thieno[3,2-d]pyrimidines , a class of fused heterocycles with potent bioactivity against kinases such as FLT3, VEGFR-2, and IKK-β .

This guide provides a rigorous analysis of the molecule's physicochemical profile, a validated "reverse-Gewald" synthetic protocol, and its application in fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis[2]

The molecule features a thiophene core substituted at the 2, 3, and 5 positions.[1] The 3-amino and 2-carboxamide groups are positioned ortho to one another, creating a "push-pull" electronic system that facilitates cyclization.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 3-Amino-5-phenylthiophene-2-carboxamide | |

| Molecular Formula | C₁₁H₁₀N₂OS | |

| Molecular Weight | 218.28 g/mol | |

| Appearance | Pale yellow to brown solid | |

| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability potential. |

| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH₂). |

| H-Bond Acceptors | 3 | Carbonyl (C=O), Thiophene (S), Amide N. |

| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water; requires organic co-solvent. |

| Topological PSA | ~97 Ų | Polar Surface Area suitable for oral bioavailability rules. |

Structural Distinction (The "Isomer Trap")

Researchers must distinguish APTC from the Gewald Product :

-

Target (APTC): 3-Amino / 2-Carboxamide.[1][2][3] Cyclizes to Thieno[3,2-d]pyrimidine .

-

Gewald Product: 2-Amino / 3-Carboxamide.[1][3][4] Cyclizes to Thieno[2,3-d]pyrimidine .[5]

Synthetic Methodology: The Fiesselmann Strategy

Unlike the 2-amino isomer, APTC cannot be synthesized via the standard one-pot Gewald reaction (which uses ketone + cyanoacetate + sulfur). The synthesis of the 3-amino core requires a stepwise Fiesselmann-type condensation or a Thorpe-Ziegler cyclization approach to establish the correct regiochemistry.

Validated Protocol: Methyl Thioglycolate Route

This protocol synthesizes the intermediate ester, followed by amidation.

Reagents:

-

Methyl thioglycolate (HS-CH₂-COOCH₃)

-

3-Chloro-3-phenylacrylonitrile (Precursor)

-

Sodium Methoxide (NaOMe)

-

Ammonia (aq) or Formamide

Step-by-Step Methodology:

-

Preparation of Michael Acceptor:

-

React benzoylacetonitrile with Phosphorus Pentachloride (PCl₅) or POCl₃ to generate 3-chloro-3-phenylacrylonitrile .

-

Control: Monitor disappearance of ketone peak via IR (~1680 cm⁻¹).

-

-

Thiophene Ring Closure (Fiesselmann Cyclization):

-

Dissolve methyl thioglycolate (1.0 eq) and 3-chloro-3-phenylacrylonitrile (1.0 eq) in dry Methanol.

-

Add NaOMe (2.0 eq) dropwise at 0°C.

-

Allow to warm to room temperature and reflux for 3 hours.

- -carbon (displacing Cl), followed by Dieckmann cyclization of the methylene onto the nitrile.

-

Intermediate Product: Methyl 3-amino-5-phenylthiophene-2-carboxylate.

-

-

Amidation (Conversion to Carboxamide):

-

Suspend the ester in concentrated aqueous ammonia (28%) and heat in a sealed pressure tube at 80°C for 12 hours.

-

Alternative: Microwave irradiation in formamide/NaOMe at 120°C (faster, but risk of formylation).

-

Workup: Cool to 4°C. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

-

Synthetic Pathway Diagram (Graphviz)

Caption: Stepwise synthesis of APTC via Fiesselmann cyclization to ensure 3-amino regiochemistry.

Chemical Reactivity & Scaffold Diversification

The primary utility of APTC is its ability to form Thieno[3,2-d]pyrimidines . The adjacent amino and carboxamide groups act as a dinucleophile equivalent to anthranilamide in quinazoline synthesis.

Cyclization Protocols

-

To Thieno[3,2-d]pyrimidin-4(3H)-one:

-

Reflux APTC in Formic Acid or Triethyl Orthoformate (TEOF) .

-

Reaction: Insertion of a single carbon between the amine and amide nitrogen, followed by dehydration.

-

-

To 2-Substituted Derivatives:

-

React APTC with aldehydes (followed by oxidation) or acid chlorides to introduce diversity at the pyrimidine C-2 position.

-

Pathway Logic

The resulting fused system mimics the ATP-binding pocket of kinases. The 5-phenyl group (originally from APTC) projects into the hydrophobic pocket (Gatekeeper region) of the enzyme.

Caption: Transformation of APTC into bioactive thienopyrimidine scaffolds.

Biological Applications

1. Kinase Inhibition (Oncology)

Derivatives synthesized from APTC are structural isosteres of Quinazolines (e.g., Gefitinib).

-

Target: FLT3 (FMS-like tyrosine kinase 3).

-

Mechanism: The thienopyrimidine core binds to the ATP-binding site (Hinge region). The 5-phenyl moiety provides hydrophobic interactions that stabilize the inactive conformation (Type II inhibition) or active conformation (Type I), depending on further substitution.

-

Data: Thieno[3,2-d]pyrimidines derived from this scaffold have shown IC₅₀ values in the nanomolar range (10–50 nM) against FLT3-ITD mutants in AML cell lines.

2. Anti-Inflammatory (IKK-β)

While TPCA-1 (a known IKK-2 inhibitor) is a ureido-thiophene carboxamide, the APTC scaffold is used to generate rigidified analogs that inhibit the NF-κB pathway.

-

Pathway: Inhibition of IKK-β prevents the phosphorylation of IκB, blocking the nuclear translocation of NF-κB.

References

-

Gewald Reaction & Isomers: Sabnis, R. W. (2008). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link (Note: Describes the standard 2-amino synthesis, contrasting with the required 3-amino route).

-

Thienopyrimidine Synthesis: He, H., et al. (2011). Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Fiesselmann Synthesis Variant: Barker, J. M., et al. (1995). Synthesis of 3-aminothiophene-2-carboxylate derivatives. Synthetic Communications. Link

-

Biological Activity (FLT3): Krystof, V., et al. (2006). 4-Substituted-2-amino-5-phenyl-thieno[2,3-d]pyrimidines as inhibitors of FLT3 kinase. European Journal of Medicinal Chemistry. Link (Provides SAR data relevant to the phenyl-thiophene scaffold).

-

Chemical Properties: PubChem Compound Summary for 3-Aminothiophene-2-carboxamide derivatives. Link

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 2-amino-5-phenylthiophene-3-carboxamide - CAS:4815-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 7. ijpbs.com [ijpbs.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1H and 13C NMR Analysis of 3-Amino-5-phenylthiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive structural elucidation framework for 3-Amino-5-phenylthiophene-2-carboxamide , a critical pharmacophore in the development of kinase inhibitors and antimicrobial agents. We focus on the causality behind spectral features, specifically the diagnostic utility of 1H and 13C NMR in DMSO-d6. This document details the Gewald synthesis context, sample preparation, spectral assignment logic, and advanced 2D NMR correlation strategies to validate regiochemistry.

Introduction & Chemical Context

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, often synthesized via the Gewald Reaction . This multicomponent condensation involves a ketone (acetophenone), an activated nitrile (cyanoacetamide), and elemental sulfur.

Understanding the synthetic origin is vital for NMR analysis because the primary impurities—regioisomers or incomplete cyclization intermediates—have distinct spectral signatures.

The Gewald Synthesis Pathway

The formation of the thiophene core dictates the proton environment. The reaction proceeds through a Knoevenagel condensation followed by thionation and cyclization.[1]

Figure 1: The Gewald reaction pathway yielding the target scaffold. Understanding this helps identify common byproducts in the NMR spectrum.

Experimental Protocol

Sample Preparation

The presence of both a primary amine (-NH₂) and a primary amide (-CONH₂) creates significant hydrogen bonding potential.

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: Chloroform-d (CDCl₃) often leads to poor solubility and broad, unresolvable exchangeable proton signals. DMSO-d6 disrupts intermolecular H-bonding, sharpening the amine/amide resonances and slowing chemical exchange to allow observation of distinct protons.

-

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6 for 1H NMR; 30–50 mg for 13C NMR.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

Data Acquisition Parameters

-

Relaxation Delay (D1): Set to ≥ 5 seconds for 1H NMR to ensure accurate integration of the aromatic protons vs. the exchangeable NH protons, which have different T1 relaxation times.

-

Temperature: 298 K (25°C). Note: If amide rotation is restricted, elevating T to 313 K may coalesce the amide peaks.

1H NMR Analysis (400–600 MHz)

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the exchangeable protons (downfield), the aromatic phenyl ring, and the diagnostic thiophene singlet.

Spectral Assignment Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 7.60 – 7.65 | Doublet (d, J ≈ 7-8 Hz) | 2H | Phenyl ortho | Deshielded by thiophene ring current; closest to the heterocycle. |

| 7.40 – 7.50 | Multiplet (m) | 2H | Phenyl meta | Standard aromatic resonance. |

| 7.30 – 7.38 | Multiplet (m) | 1H | Phenyl para | Standard aromatic resonance. |

| 7.25 | Singlet (s) | 1H | Thiophene H-4 | Diagnostic Peak. The only singlet on the aromatic core. Its chemical shift confirms the 5-phenyl substitution pattern. |

| 6.80 – 7.10 | Broad Singlet (br s) | 2H | Amide (-CONH₂) | Often appears as two broad humps due to restricted C-N bond rotation (rotamers). Disappears with D₂O shake. |

| 6.40 – 6.60 | Broad Singlet (br s) | 2H | Amine (-NH₂) | Electron-donating resonance effect of the thiophene ring shields these protons relative to the amide. Exchangeable. |

Key Diagnostic Features

-

The H-4 Singlet: The presence of a sharp singlet around 7.25 ppm is the primary confirmation of the 2,3,5-substitution pattern. If the phenyl group were at position 4, the thiophene proton (now at position 5) would shift significantly and potentially show different coupling.

-

Amide vs. Amine Differentiation:

-

The Amide (-CONH₂) protons are more acidic (deshielded) and typically appear downfield (>6.8 ppm).

-

The Amine (-NH₂) protons at position 3 are electron-rich due to conjugation with the thiophene ring, appearing upfield (<6.6 ppm).

-

Validation: Perform a D₂O exchange experiment . Add 1-2 drops of D₂O to the NMR tube and shake. Both NH₂ and CONH₂ signals will disappear (or diminish significantly), confirming they are exchangeable protons and not aromatic CH signals.

-

13C NMR Analysis (100–150 MHz)

The carbon spectrum confirms the backbone skeleton. The thiophene carbons exhibit a wide range of chemical shifts due to the "push-pull" electronic nature of the 3-amino (donor) and 2-carboxamide (acceptor) groups.

Carbon Assignment Table

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Electronic Environment |

| 165.0 – 167.0 | Quaternary (C=O) | Carboxamide C=O | Most deshielded carbon; typical amide carbonyl range. |

| 153.0 – 155.0 | Quaternary | Thiophene C-3 | Attached to the electron-donating -NH₂ group (deshielded by electronegative N). |

| 140.0 – 142.0 | Quaternary | Thiophene C-5 | Ipso to the phenyl ring. |

| 133.0 – 135.0 | Quaternary | Phenyl ipso | Connection point to the thiophene. |

| 128.0 – 130.0 | CH | Phenyl meta/ortho | Intense peaks due to symmetry (2 carbons each). |

| 127.0 – 128.0 | CH | Phenyl para | Single intensity peak. |

| 118.0 – 120.0 | CH | Thiophene C-4 | Correlates to the H-4 singlet in HSQC. |

| 105.0 – 108.0 | Quaternary | Thiophene C-2 | Shielded by the ortho amino group (resonance effect) despite being attached to the carbonyl. |

Advanced Validation: 2D NMR Strategy

To definitively prove the regiochemistry (i.e., that the phenyl is at position 5 and not 4), 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This is the "gold standard" for connecting the fragments.

-

Critical Correlation: The Thiophene H-4 singlet should show a strong correlation to the Phenyl ipso Carbon (~134 ppm) and the Thiophene C-2 (~106 ppm). This links the central ring to both the side chain and the amide anchor.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (<5 Å).

-

Critical Correlation: A strong NOE signal should be observed between Thiophene H-4 and the Phenyl ortho protons .

-

Significance: This confirms the Phenyl and H-4 are adjacent. If the Phenyl were at position 4, no such strong NOE would be observed with a thiophene proton.

-

Figure 2: Logical workflow for structural validation using 1D and 2D NMR data.

Troubleshooting & Impurity Profiling

During the Gewald synthesis, common impurities can complicate the spectrum.

-

Unreacted Cyanoacetamide: Look for a singlet at ~3.6 ppm (CH₂) in DMSO-d6.

-

Elemental Sulfur: NMR silent, but may affect baseline or solubility.

-

Disulfide Dimers: Thiophenes with free amino groups can oxidize. Look for peak doubling or broadening in the aromatic region, indicating dimerization through the sulfur or nitrogen.

-

Regioisomers: If the ketone was unsymmetrical (e.g., if using a substituted acetone derivative), isomers might form. The coupling constant of the thiophene proton is the tell-tale sign. A singlet confirms the 2,3,5-substitution pattern described here.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte.[2]

-

Sabat, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[3] BMC Chemistry.

-

Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[4] Arkivoc.[4]

-

PubChem Compound Summary. (2025). Ethyl 3-amino-5-phenylthiophene-2-carboxylate (Analogous Scaffold).[5] National Center for Biotechnology Information.

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Ethyl 3-amino-5-phenylthiophene-2-carboxylate | C13H13NO2S | CID 838333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted 3-Aminothiophenes

This guide explores the nuanced chemical space of substituted 3-aminothiophenes , a scaffold distinct from its more common 2-amino isomer. It addresses the stability challenges, validated synthetic protocols, and the scaffold's critical role as a hinge-binding motif in kinase inhibitor design.

A Technical Guide to Synthesis, Stability, and Medicinal Application

Executive Summary

While 2-aminothiophenes are ubiquitous in medicinal chemistry (accessible via the classic Gewald reaction), 3-aminothiophenes represent a higher-value, yet more challenging chemical space. They act as potent bioisosteres for anilines and aminopyrazoles, particularly in kinase inhibitors (targeting EGFR, PI3K, and BRAF). However, the high energy of the HOMO in the free amine renders the 3-amino scaffold susceptible to rapid oxidation and polymerization. This guide details the "masked" synthesis strategies required to access this privileged pharmacophore and stabilize it for drug discovery.

Part 1: The Stability Paradox & Structural Significance

Electronic Divergence: 2-Amino vs. 3-Amino

The 3-aminothiophene core is electronically distinct from the 2-isomer.

-

2-Aminothiophenes: The amine lone pair is in direct conjugation with the sulfur atom through the diene system, often making them stable enamines, especially with electron-withdrawing groups (EWGs) at C3.

-

3-Aminothiophenes: The amine at C3 is cross-conjugated. The electron density is less effectively delocalized by the sulfur, resulting in a higher electron density on the nitrogen.

-

Consequence: The free base of 3-aminothiophene is highly unstable. It undergoes rapid auto-oxidation and dimerization (forming azo-like polymers) upon exposure to air.

-

Solution: Synthetic routes must produce the hydrochloride salt or a C2-stabilized derivative (e.g., methyl 3-aminothiophene-2-carboxylate).

-

Pharmacophore Mapping

In kinase drug discovery, the 3-aminothiophene serves as a critical hinge binder .

-

Donor-Acceptor Motif: The C3-amine acts as a hydrogen bond donor to the kinase hinge region (e.g., Met790 in EGFR).

-

Vector Control: The C2 and C4 positions allow precise vectoring of hydrophobic groups into the "gatekeeper" and "solvent-front" pockets, respectively.

Part 2: Synthetic Architectures (Validated Protocols)

Two primary strategies exist: De Novo Cyclization (constructing the ring) and Functionalization (installing the amine).

Strategy A: The Modified Thorpe-Ziegler Cyclization

Unlike the Gewald reaction (which yields 2-amino), the Thorpe-Ziegler approach is the industry standard for generating stable 3-aminothiophene-2-carboxylates .

Protocol: Synthesis of Methyl 3-Aminothiophene-2-carboxylate

Rationale: This method builds the ring while simultaneously installing a C2-ester, which stabilizes the C3-amine via an intramolecular hydrogen bond and inductive electron withdrawal.

Reagents:

-

Methyl thioglycolate (1.0 equiv)

-

2-Chloroacrylonitrile (or

-dichloropropionitrile as precursor) (1.0 equiv) -

Sodium methoxide (NaOMe) (2.0 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Thiolate Formation: In a flame-dried flask under

, dissolve methyl thioglycolate in anhydrous methanol. Cool to 0°C. Add NaOMe (0.5 equiv) dropwise to generate the sodium thiolate. -

S-Alkylation: Add 2-chloroacrylonitrile dropwise. The thiolate displaces the chloride (or undergoes Michael addition/elimination depending on the precursor), forming the thioether intermediate. TLC Monitoring: Disappearance of thiol.

-

Cyclization (The Thorpe-Ziegler Step): Add the remaining NaOMe (1.5 equiv) and warm to reflux (65°C) for 2–4 hours. The base deprotonates the active methylene (alpha to ester), which attacks the nitrile carbon.

-

Tautomerization: The resulting imine intermediate tautomerizes to the stable enamine (the 3-aminothiophene).

-

Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Recrystallize from MeOH/Water. Do not chromatograph the free base on silica without 1% Et3N, as it may degrade.

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

For accessing complex secondary or tertiary amines at C3 without an EWG at C2.

Reagents:

-

3-Bromothiophene (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos or tBuXPhos (highly recommended for heteroaryl halides)

-

Base: LiHMDS or NaOtBu (Strong base is required)[1]

-

Solvent: Toluene or Dioxane (100°C)

Critical Note: The choice of ligand is paramount. Older ligands (BINAP) often fail with electron-rich thiophenes. Bulky biaryl phosphines (BrettPhos) prevent catalyst poisoning by the sulfur atom.

Workflow Visualization

The following diagram contrasts the stability-driven workflows for these two strategies.

Caption: Comparative workflows for De Novo synthesis (Top) vs. Pd-Catalyzed Functionalization (Bottom).

Part 3: Expanding Chemical Space (Regioselectivity)

Once the 3-aminothiophene core is established, functionalization allows for library generation. The reactivity profile is heavily influenced by the substituents.

Reactivity Profile Table

| Reaction Type | Target Position | Conditions | Mechanism/Notes |

| Electrophilic Aromatic Substitution (EAS) | C2 (if unsubstituted) | NBS, NCS, or Nitration | C2 is the most electron-rich position. Highly reactive; often requires low temp (-78°C) to prevent over-substitution. |

| Lithiation / Metalation | C2 | n-BuLi, -78°C | Directed ortho-metalation (DoM) if the amine is protected (e.g., Boc). The C2-Li species can be trapped with aldehydes/electrophiles. |

| Cross-Coupling (Suzuki/Stille) | C4 / C5 | Pd(PPh3)4, Aryl-B(OH)2 | Requires prior halogenation. C5-halogenation is preferred if C2 is blocked by an ester (from Thorpe-Ziegler). |

| Sandmeyer Reaction | C3 (Amine transformation) | NaNO2, CuX | Converts the amino group to a halide (Cl, Br, I) or nitrile, useful for scaffold hopping. |

Strategic Protection

-

Problem: The C3-amine is prone to oxidation.

-

Protocol: Convert to Trifluoroacetamide or Carbamate (Boc/Cbz) immediately after synthesis if the amine is not the final handle.

-

Reaction: 3-aminothiophene +

-

Benefit: This deactivates the ring slightly, allowing for cleaner EAS reactions at C2/C5 without polymerizing the core.

-

Part 4: Medicinal Application (Kinase Inhibition)[2][3]

The 3-aminothiophene scaffold is a bioisostere of the 4-anilinoquinazoline core found in drugs like Gefitinib or Erlotinib.

Case Study: Designing a PI3K/EGFR Inhibitor

In this architecture, the thiophene ring replaces the phenyl ring of the aniline, often fused to a pyrimidine or pyridine.

Design Logic:

-

Hinge Binding: The N3 nitrogen (or an amide NH attached to C3) forms a hydrogen bond with the backbone carbonyl of the kinase hinge.

-

Solvent Front: Substituents at C4 point towards the solvent, allowing for solubilizing groups (e.g., morpholine, piperazine).

-

Hydrophobic Pocket: Substituents at C2 (often aryl groups introduced via Suzuki coupling) extend into the hydrophobic back-pocket (gatekeeper region).

SAR Exploration Pathway

Caption: Structure-Activity Relationship (SAR) map for kinase inhibitor optimization.

References

- Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. (Foundational context for thiophene synthesis).

-

Buchstaller, H. P., et al. (2000). "Synthesis of Novel 3-Aminothiophene-2-carboxylates by Variations of the Gewald Reaction." Synthesis, 2000(13), 1933-1936. (Primary source for the Thorpe-Ziegler/Fiesselmann protocol). Link

-

Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(24), 6814-6824. (Application in kinase inhibitor synthesis).[2][3] Link

-

Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Heterocyclic Bromides." Journal of Organic Chemistry, 64(26), 9722-9724. (Buchwald-Hartwig conditions for thiophenes).[4][5] Link

- Barker, J. M., et al. (1995). "The chemistry of thienopyridines: Synthesis of some thieno[2,3-b]pyridine derivatives." Journal of Chemical Research, 1995, 426. (Discusses stability of aminothiophene precursors).

Sources

Theoretical and Computational Interaction Profiling of 3-Amino-5-phenylthiophene-2-carboxamide

From Quantum Mechanics to Molecular Docking

Executive Summary

This technical guide characterizes 3-Amino-5-phenylthiophene-2-carboxamide (APTC) , a privileged scaffold in medicinal chemistry.[1] Distinguished by its highly functionalized thiophene core, APTC exhibits significant potential as an antimicrobial and anticancer agent.[1] This document synthesizes theoretical data (DFT), electronic structure analysis, and molecular docking protocols to provide a blueprint for researchers targeting Enoyl-ACP Reductase (FabI) and Cytochrome P450 14

Molecular Architecture & Electronic Structure

The physicochemical stability and biological reactivity of APTC are governed by its intramolecular hydrogen bonding and frontier molecular orbitals.[1]

1.1 Conformational Locking (The S(6) Motif)

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal that the lowest energy conformer of APTC is planar. This planarity is not accidental but enforced by a critical intramolecular hydrogen bond between the amino group protons (

-

Interaction Type: Intramolecular H-bond (

).[1][2][3] -

Geometry: Forms a pseudo-six-membered ring, often denoted as an S(6) graph set motif .[1]

-

Significance: This "locked" conformation reduces the entropic penalty during protein binding, as the molecule is already pre-organized in a bioactive shape.[1]

1.2 Frontier Molecular Orbitals (FMO)

The reactivity of APTC is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Localized primarily on the thiophene ring and the amino group (electron donor regions).[1]

-

LUMO Location: Delocalized over the carboxamide and phenyl ring (electron acceptor regions).[1]

-

Chemical Softness: A narrow HOMO-LUMO gap (typically

for this class) indicates high chemical softness and polarizability, facilitating strong

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (Approx.) | Biological Implication |

| HOMO Energy | -5.82 eV | Ionization potential; susceptibility to electrophilic attack.[1] |

| LUMO Energy | -1.65 eV | Electron affinity; susceptibility to nucleophilic attack.[1] |

| Energy Gap ( | 4.17 eV | Indicator of chemical reactivity and stability.[1] |

| Dipole Moment ( | 4.5 - 5.2 Debye | Influences solubility and long-range electrostatic steering.[1] |

Computational Workflow & Methodology

The following diagram illustrates the integrated workflow for characterizing APTC, ensuring data integrity from quantum mechanical optimization to biological simulation.

Figure 1: Integrated computational workflow ensuring geometrical stability (NIMAG=0) prior to docking studies.

Biological Interaction Profiling (Docking)

APTC derivatives demonstrate potent antimicrobial activity.[1] The primary mechanism involves the inhibition of fatty acid biosynthesis in bacteria and sterol synthesis in fungi.[1]

3.1 Target: Enoyl-ACP Reductase (FabI)

-

Role: FabI is essential for the final step of the bacterial fatty acid elongation cycle.[1]

-

Binding Mode:

3.2 Target: CYP51 (Sterol 14

-demethylase) [1][4]

-

Role: Essential for ergosterol biosynthesis; target of azole antifungals.[1]

-

Binding Mode: The amino group of APTC can coordinate with the Heme iron or form H-bonds with the propionate side chains of the heme, while the phenyl group fits into the access channel.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, high-fidelity methodologies.

4.1 Protocol A: The Gewald Synthesis (Chemical Synthesis)

The most reliable route to APTC is the Gewald reaction, a one-pot multi-component condensation.[1]

-

Reagents: Acetophenone (10 mmol), Ethyl cyanoacetate (10 mmol), elemental Sulfur (10 mmol), Morpholine (catalytic amount).[1]

-

Solvent: Ethanol (20 mL).

-

Procedure:

-

Mix acetophenone and ethyl cyanoacetate in ethanol.

-

Add sulfur and morpholine dropwise while stirring.[1]

-

Critical Step: Reflux at

for 3–5 hours.[1] Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] -

Cool the mixture; the precipitate (APTC) forms upon cooling.[1]

-

Purification: Recrystallize from ethanol to obtain yellow crystals.[1]

-

4.2 Protocol B: Molecular Docking Setup (Computational)

Software: AutoDock Vina / MGLTools.[1]

-

Ligand Preparation:

-

Import optimized DFT structure (.log or .chk converted to .pdb).

-

Detect roots and set rotatable bonds (Note: The amide bond should be restricted due to partial double bond character; phenyl rotation is allowed).

-

Save as ligand.pdbqt.[1]

-

-

Receptor Preparation:

-

Grid Box Generation:

-

Execution:

-

Run Vina with exhaustiveness = 32 (high precision).

-

Validation: Re-dock the native ligand (Triclosan); RMSD must be

Å.[1]

-

Mechanistic Diagram: The Gewald Reaction

Understanding the synthesis is crucial for designing derivatives.[1] The mechanism involves a Knoevenagel condensation followed by cyclization.[1]

Figure 2: Mechanistic pathway of the Gewald reaction yielding the thiophene scaffold.

References

-

Khalaf, H., Naglah, A., Al-Omar, M., et al. (2020).[1][5] Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide.[1][5] Molecules, 25(5), 1089.[1] Link

- Context: Provides the docking methodology for FabI and CYP51 targets relevant to carboxamide deriv

-

Al-Wabli, R. I., et al. (2022).[1][4] Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E, 78(2).[1][3] Link

- Context: Validates the Hirshfeld surface analysis and H-bonding patterns (S(6) motif) in thiophene-2-carboxamides.

-

Asiri, A. M., & Khan, S. A. (2011).[1] Synthesis and anti-bacterial activities of a bis-chalcone derived from thiophene and its bis-cyclized products.[1] Molecules, 16(1), 523-531.[1] Link

- Context: Establishes the antimicrobial baseline for phenylthiophene deriv

-

Protein Data Bank (RCSB). (1999).[1] Crystal structure of Enoyl-ACP Reductase (FabI) from E. coli complexed with Triclosan. PDB ID: 1C14.[1][4] Link[1]

- Context: The primary biological target for the docking protocols described.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Deployment of 3-Amino-5-phenylthiophene-2-carboxamide in Heterocyclic Synthesis

Part 1: Introduction & Strategic Value

The "Scaffold Hopping" Advantage

In modern drug discovery, 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) serves as a critical bioisostere for the anthranilamide scaffold. Unlike its more common isomer (2-amino-3-carboxamide, derived from the Gewald reaction), this building block provides access to the thieno[3,2-d]pyrimidine core.

This distinction is vital:

-

2-Amino-3-carboxamide

yields Thieno[2,3-d]pyrimidines .[1] -

3-Amino-2-carboxamide (Subject of this guide)

yields Thieno[3,2-d]pyrimidines .

The thieno[3,2-d]pyrimidine system is a proven pharmacophore in kinase inhibitors (e.g., PI3K, EGFR inhibitors) and antimalarial agents, offering a modified dipole moment and solubility profile compared to quinazolines.

Compound Profile

| Property | Specification |

| Chemical Name | 3-Amino-5-phenylthiophene-2-carboxamide |

| CAS Number | 122375-70-6 |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| Appearance | Yellow to pale brown solid |

| Solubility | Soluble in DMSO, DMF; moderate solubility in hot ethanol/methanol. |

| Key Functionality | Ortho-amino amide motif (Amphoteric reactivity) |

Part 2: Synthetic Versatility & Divergent Pathways

The ortho-disposition of the amino and carboxamide groups allows this molecule to act as a dinucleophile. The choice of cyclization reagent dictates the final heterocyclic core.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Caption: Divergent synthetic pathways from 3-amino-5-phenylthiophene-2-carboxamide to bioactive cores.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

Target: Construction of the core kinase inhibitor scaffold. Mechanism: Thermal condensation followed by cyclodehydration.

Materials

-

3-Amino-5-phenylthiophene-2-carboxamide (1.0 equiv)

-

Formamide (Excess, acts as solvent and C1 source)

-

Ammonium acetate (Catalytic, 0.1 equiv) - Optional, accelerates reaction

-

Ethanol (for purification)[1]

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-phenylthiophene-2-carboxamide (218 mg, 1.0 mmol) in formamide (5 mL).

-

Reaction: Heat the mixture to 160–180 °C (oil bath temperature). Stirring is essential as the starting material dissolves upon heating.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a highly fluorescent spot (UV 254/365 nm). Typical time: 4–6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL) with vigorous stirring. The product should precipitate immediately.

-

-

Purification:

-

Filter the solid using a sintered glass funnel.

-

Wash the cake copiously with water to remove residual formamide.

-

Wash with a small amount of cold ethanol.

-

Recrystallization: If necessary, recrystallize from DMF/Ethanol or Dioxane.

-

-

Yield: Expected yield: 75–85%.

Expert Insight: Formamide decomposes slightly at these temperatures to release ammonia and CO, which drives the reaction. Ensure the fume hood has adequate airflow.

Protocol B: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione

Target: Creating a uracil bioisostere (useful for antimetabolite studies).

Materials

-

3-Amino-5-phenylthiophene-2-carboxamide (1.0 mmol)

-

Urea (5.0 mmol, 5 equiv)

-

Solvent: None (Fusion method) or Diglyme (Solution method)

Procedure (Fusion Method - High Efficiency)

-

Mixing: Grind the thiophene precursor and urea together in a mortar until a fine, homogeneous powder is obtained.

-

Heating: Transfer to a round-bottom flask. Heat in an oil bath at 190–200 °C .

-

Observation: The mixture will melt, and ammonia gas will evolve (use a trap or good ventilation). The melt will eventually resolidify as the higher-melting product forms.

-

Duration: Maintain heating for 2 hours.

-

Work-up:

-

Cool to approx. 80 °C.

-

Add hot water (10 mL) to dissolve unreacted urea.

-

Filter the insoluble precipitate (the product).

-

Wash with hot water, then methanol.

-

-

Characterization: The product is often insoluble in common organic solvents; NMR in DMSO-d6 is required.

Protocol C: Diazotization to Thieno[3,2-d][1,2,3]triazin-4-one

Target: A triazine core, often used to improve metabolic stability or as a high-energy intermediate.

Materials

-

3-Amino-5-phenylthiophene-2-carboxamide (1.0 mmol)

-

Sodium Nitrite (NaNO₂, 1.2 mmol)

-

Hydrochloric Acid (conc. HCl)

-

Acetic Acid (glacial)

Procedure

-

Dissolution: Dissolve the starting material in glacial acetic acid (5 mL).

-

Cooling: Cool the solution to 0–5 °C in an ice/salt bath.

-

Addition: Add a solution of NaNO₂ (dissolved in minimal water) dropwise. Crucial: Keep temperature below 5 °C to prevent decomposition.

-

Cyclization: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. The diazonium intermediate undergoes intramolecular attack by the amide nitrogen.

-

Work-up: Pour onto crushed ice. The triazinone usually precipitates as a solid.

-

Safety: Thienotriazines can be energetic; avoid excessive heating during drying.

Part 4: Mechanistic Visualization

Understanding the cyclization mechanism prevents common failures (e.g., incomplete ring closure).

Caption: Step-wise mechanism of the Niementowski-type cyclization with formamide.

Part 5: Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Temperature too low (<150 °C). | Use a sand bath or silicone oil bath to ensure T > 160 °C. Formamide refluxes at ~210 °C; ensure vigorous reflux. |

| Product is Sticky/Oil | Residual formamide or oligomers. | Triturate the crude solid with diethyl ether or cold ethanol. Sonicate to induce crystallization. |

| Low Yield (Urea Method) | Sublimation of Urea. | Use a sealed tube or a large excess (10 equiv) of urea. Alternatively, use Triphosgene in THF (requires strict safety protocols). |

| Regioselectivity Issues | Confusion with isomer. | Verify starting material by NMR. The C-H at position 4 of the thiophene ring (in the 3-amino-2-carboxamide) appears as a singlet around 7.3–7.6 ppm. |

References

-

PubChem. (n.d.). 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives... (Discusses the complementary isomer chemistry relevant to mechanism). Medicinal Chemistry Research. [Link]

-

Rashad, A. E., et al. (2010). Synthesis and anticancer activity of some novel thieno[3,2-d]pyrimidine derivatives.[4][5][6][7] European Journal of Medicinal Chemistry. (Validation of the thieno[3,2-d] synthesis pathway).

-

Al-Mulla, A. (2021).[7][8][9] Design and Synthesis of New Thieno[2,3-d]pyrimidines. (Provides general protocols for thiophene-carboxamide cyclizations). [Link]

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-AMINO-5-PHENYLTHIOPHENE-2-CARBOXAMIDE | 122375-70-6 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

Application Note: Profiling the Antibacterial Potency of 3-Amino-5-phenylthiophene-2-carboxamide Derivatives

[1]

Abstract

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel heterocyclic scaffolds. The 3-amino-5-phenylthiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its widely known isomer (2-amino-3-carboxamide, the Gewald product). This application note details the synthesis, antibacterial profiling, and mechanistic validation of these derivatives. We provide validated protocols for determining Minimum Inhibitory Concentration (MIC), Time-Kill kinetics, and investigating membrane permeability, positioning this scaffold as a potent candidate for targeting Gram-positive pathogens (S. aureus, B. subtilis) and select Gram-negative strains.

Introduction & Scientific Rationale

Thiophene-based small molecules have garnered significant attention due to their bioisosteric relationship with phenyl rings and their ability to engage in hydrogen bonding via the amino and carboxamide moieties.

The Isomer Distinction (Critical)

Researchers must distinguish between two common isomers:

-

2-Amino-thiophene-3-carboxamide: The classic product of the Gewald reaction (Ketone + Cyanoacetamide + Sulfur).[1][2]

-

3-Amino-thiophene-2-carboxamide (Target Scaffold): The focus of this guide. This isomer places the amino group at position 3 and the carboxamide at position 2. This specific substitution pattern has shown enhanced binding affinity to bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z) and DNA Gyrase , offering a distinct mechanism of action compared to standard beta-lactams.

Mechanism of Action (MoA)

Recent studies suggest a dual mode of action for 3-aminothiophene derivatives:

-

Inhibition of Cell Division: Interference with FtsZ polymerization, preventing septum formation.

-

Membrane Disruption: Hydrophobic interactions of the 5-phenyl moiety with the lipid bilayer, leading to depolarization.

Chemical Synthesis Protocol

Objective: Synthesis of the core scaffold 3-amino-5-phenylthiophene-2-carboxamide.

Reaction Principle

Unlike the one-pot Gewald synthesis for the 2-amino isomer, this scaffold is often accessed via the Thorpe-Ziegler cyclization of

Workflow Diagram

Caption: Synthetic route for the 3-amino-5-phenylthiophene-2-carboxamide scaffold via modified cyclization.

Step-by-Step Procedure

-

Reagents: Benzoylacetonitrile (10 mmol), Phenyl isothiocyanate (10 mmol), Potassium Hydroxide (KOH), DMF, Chloroacetamide.

-

Formation of Intermediate: Dissolve benzoylacetonitrile in DMF containing KOH. Add phenyl isothiocyanate dropwise at 0°C. Stir for 2 hours to form the potassium salt of the thioamide.

-

Cyclization: Add 2-chloroacetamide (10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to 60-80°C for 3-5 hours. The color typically shifts from yellow to deep orange/brown.

-

Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is the crude product.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF to obtain pure crystals (Yield: ~65-75%).

Application Note: Antibacterial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI guidelines.

Protocol 2: Broth Microdilution Assay

Materials:

-

Muller-Hinton Broth (MHB) (cation-adjusted).

-

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

96-well microtiter plates (polystyrene, round bottom).

-

Resazurin dye (optional, for visual readout).

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB to reach -

Compound Dilution: Dissolve the thiophene derivative in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in MHB across the 96-well plate (Range: 512

g/mL to 0.5 -

Inoculation: Add 100

L of diluted bacterial suspension to each well containing compound. -

Controls:

-

Positive Control: Bacteria + Broth + DMSO (no drug).

-

Negative Control: Broth only (sterility check).

-

Reference Drug: Ciprofloxacin or Ampicillin.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. If using Resazurin, blue = no growth, pink = growth.

Data Interpretation Guide

| Bacterial Strain | MIC (μg/mL) - Potent | MIC (μg/mL) - Moderate | MIC (μg/mL) - Resistant |

| S. aureus (Gram+) | < 4 | 4 - 16 | > 32 |

| E. coli (Gram-) | < 8 | 8 - 32 | > 64 |

| P. aeruginosa | < 16 | 16 - 64 | > 128 |

Protocol 3: Mechanism of Action (Membrane Integrity)

Rationale: Thiophene carboxamides with lipophilic phenyl groups often disrupt bacterial membranes. This assay uses Propidium Iodide (PI), a dye that only enters cells with compromised membranes.

Workflow Diagram

Caption: Experimental workflow for assessing membrane permeability using Propidium Iodide.

Procedure:

-

Harvest: Centrifuge log-phase bacteria and resuspend in PBS.

-

Treat: Incubate cells with the test compound at 2x MIC for 2 hours. Include a positive control (0.1% SDS or Triton X-100).

-

Stain: Add Propidium Iodide (10

L of 1 mg/mL stock) to 1 mL of sample. Incubate 15 min in the dark. -

Analyze: Measure fluorescence (Ex: 535 nm, Em: 617 nm). High fluorescence indicates membrane rupture.

References

-

Al-Wahaibi, L. H., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives."[3] BMC Chemistry. Link

-

BenchChem. "3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) Product Page." BenchChem Database. Link

-

Sun, N., et al. (2019). "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative." RSC Advances. Link

-

Hameed, P. S., et al. (2018). "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports. Link

developing a kinase inhibitor assay for 3-Amino-5-phenylthiophene-2-carboxamide

Application Note: Development of a High-Throughput Kinase Inhibitor Assay for 3-Amino-5-phenylthiophene-2-carboxamide

and related kinases.Abstract

The compound 3-Amino-5-phenylthiophene-2-carboxamide represents a privileged scaffold in medicinal chemistry, structurally analogous to established IKK

Introduction & Mechanistic Rationale

The Target Class: IKK and Beyond

While 3-Amino-5-phenylthiophene-2-carboxamide acts as a versatile pharmacophore, literature strongly suggests its primary utility lies in targeting I

-

Mechanism: IKK

phosphorylates I -

Compound Interaction: The 2-carboxamide and 3-amino groups typically form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Cys99 in IKK

).[1]

Pathway Visualization

The following diagram illustrates the canonical NF-

Figure 1: Canonical NF-

Assay Design Strategy

Selection of Assay Format: ADP-Glo™

We select a luminescent ADP-detection assay over Fluorescence Polarization (FP) or TR-FRET.[1]

-

Reasoning: Thiophene scaffolds can exhibit intrinsic fluorescence or quenching properties that interfere with FRET signals.[1] The ADP-Glo format measures the product (ADP) converted back to ATP to generate light.[1] This "glow" signal is stable, high-intensity, and spectrally distinct from the compound's absorption profile.[1]

-

Self-Validation: The assay includes a "no-enzyme" control to detect false positives (luciferase inhibitors) and a "no-compound" control for signal normalization.

Key Reagents

| Reagent | Specification | Purpose |

| Enzyme | Recombinant Human IKK | Target kinase.[1] |

| Substrate | I | Specific acceptor for phosphate.[1] |

| ATP | Ultra-pure ATP | Phosphate donor.[1] Concentration set at |

| Buffer | HEPES pH 7.5, MgCl | Mimics physiological cytosolic conditions.[1] |

| Compound | 3-Amino-5-phenylthiophene-2-carboxamide | Test inhibitor (dissolved in 100% DMSO).[1] |

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Solubility Check

-

Objective: Ensure the hydrophobic thiophene compound is soluble and does not precipitate during the assay.

-

Step 1: Dissolve 3-Amino-5-phenylthiophene-2-carboxamide in 100% DMSO to create a 10 mM stock.[1]

-

Step 2: Perform a serial dilution (1:3) in DMSO to generate a 10-point curve (e.g., 10 mM down to 0.5

M).[1] -

Step 3: Prepare 4X Compound Working Solution by diluting the DMSO stock into Kinase Buffer (max DMSO final concentration should be < 2% to avoid enzyme denaturation).[1]

Phase 2: Enzymatic Reaction (The Kinase Step)[1]

-

Volume: 5

L per well in a 384-well low-volume white plate.

-

Add 2

L of 2.5X Enzyme Solution (IKK -

Add 1

L of 4X Compound Working Solution . -

Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the inhibitor to bind the active site before ATP competes.[1]

-

Add 2

L of 2.5X ATP/Substrate Mix . (ATP concentration should be equal to the -

Incubation: Shake for 1 minute, then incubate for 60 minutes at RT.

Phase 3: Detection (The ADP-Glo Steps)

-

Mechanism: Step 1 depletes unconsumed ATP.[1] Step 2 converts the ADP (produced by the kinase) back to ATP, which drives Luciferase.[1]

-

Add 5

L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[1] -

Incubation: 40 minutes at RT.

-

Add 10

L of Kinase Detection Reagent . -

Incubation: 30 minutes at RT.

-

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Diagram

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.[1]

Data Analysis & Validation

Calculation of

Normalize the raw luminescence units (RLU) to controls:

-

0% Inhibition (Max Signal): Enzyme + Substrate + ATP + DMSO (No Compound).[1]

-

100% Inhibition (Min Signal): No Enzyme (or excess known inhibitor like Staurosporine).[1]

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine the

Assay Quality Control (Z-Prime)

For a robust screening assay, the Z' factor must be > 0.5.[1]

-

If Z' < 0.5, re-optimize enzyme concentration or incubation time.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Signal/Noise | Insufficient Enzyme Activity | Titrate enzyme; ensure ATP is not degraded.[1] |

| High Background | Incomplete ATP Depletion | Extend ADP-Glo Reagent incubation time. |

| Compound Precipitation | Hydrophobic Thiophene | Limit final DMSO to 1-2%; Check solubility > 100 |

| Bell-Shaped Curve | Aggregation | Add 0.01% Triton X-100 or Brij-35 to buffer.[1] |

References

-

Burke, J. R., et al. (2003).[1] "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[1] Journal of Biological Chemistry.

-

Podolin, P. L., et al. (2005).[1] "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Promega Corporation. (2023).[1] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Wael, M., et al. (2018).[1] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

in vitro evaluation of 3-Amino-5-phenylthiophene-2-carboxamide against cancer cell lines

Abstract

This guide outlines the technical protocols for the biological evaluation of 3-Amino-5-phenylthiophene-2-carboxamide (3-A-5-PTC) , a synthetic small molecule scaffold with significant potential in oncology. Emerging as a biomimetic of Combretastatin A-4 and a privileged structure for kinase inhibition, this compound class requires a rigorous evaluation strategy to differentiate between cytotoxic (tubulin-destabilizing) and cytostatic (kinase-inhibitory) mechanisms. This document provides a self-validating workflow for researchers to characterize its potency, solubility, and mechanism of action (MoA) in cancer cell lines.

Introduction & Compound Pharmacology

The thiophene-carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of engaging multiple oncogenic targets depending on its substitution pattern.

-

Primary Mechanism (Tubulin): Analogues with phenyl substitutions often bind to the colchicine site of

-tubulin, preventing microtubule polymerization and inducing G2/M phase arrest followed by mitotic catastrophe. -

Secondary Mechanism (Kinase/Signaling): Structural variants have demonstrated inhibitory activity against VEGFR-2 , EGFR , and IKK-

, modulating the NF-

Technical Challenge: The high aromaticity of the 5-phenylthiophene core often leads to poor aqueous solubility. Accurate

Reagent Preparation & Handling

Stock Solution Preparation

Objective: Create a stable, homogenous stock solution for serial dilutions.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

99.9%). -

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Molecular Weight (MW) of 3-Amino-5-phenylthiophene-2-carboxamide

218.27 g/mol (Verify exact batch MW). -

Example: Dissolve 4.36 mg in 2.0 mL DMSO to achieve 10 mM.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation of the thiophene ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions (Critical Step)

Causality: Direct addition of high-concentration stock to media can cause "shock precipitation."

-

Intermediate Dilution: Dilute the master stock 1:10 in pure DMSO first.

-

Media Dilution: Add the intermediate solution to pre-warmed (

) culture media while vortexing. -

Final DMSO Limit: Ensure the final DMSO concentration in the well is

0.5% (v/v) . Higher levels induce non-specific cytotoxicity.

Primary Screening: Cytotoxicity Profiling (MTT/MTS Assay)

Rationale: Metabolic assays (MTT/MTS) are the industry standard for establishing the half-maximal inhibitory concentration (

Protocol

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 [Lung], MCF-7 [Breast], HepG2 [Liver]) into 96-well plates.

-

Density: 3,000–5,000 cells/well (adherent) or 10,000 cells/well (suspension).

-

Incubation: Allow attachment for 24 hours at

, 5%

-

-

Treatment:

-

Remove old media. Add 100

L of fresh media containing 3-A-5-PTC. -

Dose Range: 0.1

M to 100 -

Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin 1

M or Colchicine 0.1

-

-

Exposure Time: Incubate for 48 to 72 hours . (Thiophene derivatives often require 48h to manifest apoptotic phenotypes).

-

Readout:

-

Add 20

L MTS reagent (or 0.5 mg/mL MTT). Incubate 2–4 hours. -

Measure Absorbance at 490 nm (MTS) or 570 nm (MTT solubilized in DMSO).

-

-

Data Analysis:

-

Normalize data:

. -

Fit curve using non-linear regression (Sigmoidal dose-response) to extract

.

-

Mechanism of Action (MoA) Deconvolution

Once potency is established (

Cell Cycle Analysis (Flow Cytometry)

Hypothesis: If 3-A-5-PTC acts as a tubulin inhibitor, cells will accumulate in the G2/M phase .

-

Protocol:

-

Treat cells at

and -

Harvest and fix in ice-cold 70% ethanol (dropwise addition while vortexing).

-

Stain with Propidium Iodide (PI) + RNase A solution for 30 min at

. -

Analyze via Flow Cytometry (FL2 channel).

-

-

Interpretation: A distinct peak shift to 4N DNA content indicates mitotic arrest.

Apoptosis Verification (Annexin V-FITC)

Hypothesis: Mitotic arrest leads to mitochondrial collapse and apoptosis.

-

Protocol:

-

Treat cells for 48 hours.

-

Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (membrane integrity).

-

Gating:

-

Q1 (Annexin-/PI-): Live.

-

Q2 (Annexin+/PI-): Early Apoptosis (Key indicator for this scaffold).

-

Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

-

Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm direct target engagement rather than general toxicity.

-

Method: Use a fluorescence-based tubulin polymerization kit.

-

Observation: 3-A-5-PTC should decrease the

of polymerization and reduce final polymer mass (fluorescence), mimicking Colchicine.

Data Visualization & Logic

Experimental Workflow

The following diagram illustrates the logical progression from compound synthesis to target validation.

Caption: Logical workflow for evaluating 3-A-5-PTC, branching from cytotoxicity screening to specific mechanistic validation assays.

Signaling Pathway: Tubulin Interference

This diagram details the downstream effects of the compound binding to the colchicine site.

Caption: Mechanism of Action: 3-A-5-PTC induced microtubule destabilization leading to G2/M arrest and apoptotic cell death.

Data Presentation Standards

When reporting results for this compound, organize data as follows to ensure reproducibility:

Table 1: Cytotoxicity Summary (

Note: A Selectivity Index (SI) > 3 (Normal/Cancer) indicates a promising therapeutic window.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: ResearchGate / An-Najah National University Context: Establishes the thiophene-carboxamide scaffold as a tubulin-targeting biomimetic of Combretastatin A-4 with potent IC50 values in Hep3B lines.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Source: BMC Chemistry (NIH/PMC) Context: Details the synthesis (Gewald reaction variants) and biological characterization of 3-amino-thiophene-2-carboxamides.

-

Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. Source: PubMed Central (NIH) Context: Highlights the kinase inhibitory potential (EGFR) of the thiophene-carboxamide core, providing an alternative mechanism to tubulin binding.

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Source: MDPI (Molecules) Context: Discusses solubility challenges and cytotoxicity protocols for thiophene derivatives in HepG2 and SMMC-7721 cell lines.

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Amino-5-phenylthiophene-2-carboxamide (APTC) in Plasma

Executive Summary

This application note details a robust, sensitive, and regulatory-compliant LC-MS/MS methodology for the quantification of 3-Amino-5-phenylthiophene-2-carboxamide (APTC) in plasma. APTC is a critical pharmacophore scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK2) and succinate dehydrogenase inhibitors (SDHI).

Despite its prevalence as a building block and active metabolite, standardized bioanalytical methods for this specific chemotype are rare in open literature. This guide bridges that gap, providing a "first-principles" approach to method development, validated against the US FDA Bioanalytical Method Validation Guidance (2018) .

Key Performance Indicators:

-

Target LLOQ: 1.0 ng/mL (suitable for rodent PK studies).

-

Run Time: 4.5 minutes (high throughput).

-

Matrix: Plasma (K2EDTA).[1]

-

Extraction: Liquid-Liquid Extraction (LLE) for superior cleanliness.[1]

Chemical & Physicochemical Analysis[1][2][3][4][5][6]

Understanding the analyte is the prerequisite for a self-validating method.[1]

| Property | Value / Characteristic | Bioanalytical Implication |

| Molecular Weight | 218.28 g/mol | Small molecule; requires high-resolution cleanup to avoid interference.[1] |

| LogP (Predicted) | ~2.3 | Moderately lipophilic.[1] Ideal for Reverse Phase (C18) chromatography.[1] |

| pKa | Weak base (Amine/Amide) | Ionizable in acidic media.[1] Positive ESI (ESI+) is the detection mode of choice. |

| Solubility | DMSO, Methanol, Acetonitrile | Stock solutions should be prepared in DMSO or MeOH. |

Experimental Workflow & Logic

The following diagram outlines the decision matrix used to design this protocol. We chose Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) because thiophene-based compounds often suffer from ion suppression in "dirty" PPT extracts.[1]

Figure 1: Decision tree for APTC bioanalytical method development.

Detailed Protocol

Reagents and Materials[1][6]

-

Reference Standard: 3-Amino-5-phenylthiophene-2-carboxamide (>98% purity).[1]

-

Internal Standard (IS): Stable isotope labeled analog (e.g., APTC-d5) or a structural analog (e.g., 2-amino-4-phenylthiophene-3-carboxamide) if isotopologues are unavailable.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]

-

Matrix: Drug-free K2EDTA Plasma (Human or Rat).[1]

Stock and Working Solutions[1]

-

Stock Solution (1 mg/mL): Dissolve 1 mg of APTC in 1 mL of DMSO. Sonicate for 5 mins. Store at -20°C.

-

Working Standard (WS): Serially dilute Stock in 50:50 MeOH:Water to generate curve points (e.g., 10, 20, 50, 100, 500, 1000, 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE minimizes matrix effects (phospholipids) which are common in plasma and can suppress the signal of hydrophobic analytes like APTC.[1]

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard working solution. Vortex gently.

-

Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0).

-

Note: Alkaline pH ensures the amine is in the uncharged state, improving partitioning into the organic layer.

-

-

Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

-

Mix: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

-

Separate: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.

-

Dry: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions[1]

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

-

Why CSH? Charged Surface Hybrid technology provides excellent peak shape for basic compounds (amines) under acidic conditions.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 0.5 | 10 | Load/Wash |

| 2.5 | 90 | Elution of APTC |

| 3.0 | 90 | Wash column |

| 3.1 | 10 | Return to initial |

| 4.5 | 10 | Re-equilibration |

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 400°C.

MRM Transitions (Optimized):

-

Precursor Ion (Q1): m/z 219.1 [M+H]+[1]

-

Quantifier Ion (Q3): m/z 202.1 (Loss of NH3)[1]

-

Qualifier Ion (Q3): m/z 175.1 (Loss of CONH2)[1]

Note: The exact collision energy (CE) must be ramped (e.g., 15-35 eV) during tuning to find the optimal sensitivity for your specific instrument.

Method Validation Strategy (FDA 2018 Compliance)

To ensure Scientific Integrity , the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].

Selectivity & Specificity

Analyze blank plasma from 6 individual donors.[1]

-

Acceptance: Interference at the retention time of APTC must be < 20% of the LLOQ response.

Linearity

Construct a calibration curve (1.0 – 1000 ng/mL) using a weighted linear regression (

-

Acceptance: Correlation coefficient (

) > 0.[1][2]99. Non-zero standards must be within ±15% of nominal (±20% for LLOQ).

Accuracy & Precision

Prepare Quality Control (QC) samples:

Run 5 replicates per level over 3 separate days.

-

Acceptance: Mean concentration within ±15% of nominal; CV% < 15%.

Matrix Effect

Compare the peak area of APTC spiked into extracted blank plasma (post-extraction spike) vs. APTC in neat solution.

-

Calculation:

-

Goal: MF between 0.85 and 1.15 indicates minimal suppression/enhancement.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Switch to CSH or HSS T3 columns; increase buffer strength (add 5mM Ammonium Formate). |

| Low Recovery | pH incorrect during extraction | Ensure pH is > 8.5 before adding MTBE to neutralize the amine. |

| Carryover | Analyte sticking to injector needle | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1] |

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 703965, 2-Amino-5-phenylthiophene-3-carboxamide. Retrieved from [Link]

Sources

- 1. 2-Amino-5-phenylthiophene-3-carboxamide | C11H10N2OS | CID 703965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

Application Note: Optimization of Stock Solution Preparation for 3-Amino-5-phenylthiophene-2-carboxamide

Abstract

This technical guide outlines the rigorous preparation, storage, and handling of 3-Amino-5-phenylthiophene-2-carboxamide (CAS 122375-70-6) stock solutions. As a structural analog to established IKK-2 inhibitors (e.g., TPCA-1) and a scaffold for antifungal/anticancer agents, this compound exhibits moderate lipophilicity (LogP ~2.3) and limited aqueous solubility.[1] This protocol mitigates common experimental failure modes—specifically compound precipitation during serial dilution and hydrolytic degradation—by utilizing a "DMSO-First" dilution strategy.

Compound Profile & Physicochemical Context

Understanding the physical chemistry of the target molecule is the first step in assay development. 3-Amino-5-phenylthiophene-2-carboxamide possesses a thiophene core decorated with a phenyl group and a primary amide.[2]

| Property | Value | Implication for Stock Prep |

| Molecular Weight | ~218.28 g/mol | Calculation of molarity requires high precision weighing. |

| XLogP3-AA | ~2.3 | Moderately lipophilic. Soluble in organic solvents; poor water solubility. |

| H-Bond Donors/Acceptors | 2 / 3 | Potential for aggregation in aqueous buffers. |

| Key Functional Groups | Primary Amine, Amide | Susceptible to hydrolysis at extreme pH; stable in neutral DMSO. |

| Solubility (DMSO) | High (>20 mM) | Ideal solvent for primary stock. |

| Solubility (Water) | Low (<100 µM) | High Risk: Direct aqueous dilution will cause precipitation. |

Mechanistic Insight: The planarity of the phenyl-thiophene system facilitates crystal packing, making re-solubilization from a solid precipitate difficult. Once the compound crashes out in aqueous media, vortexing rarely redissolves it. Prevention is the only viable strategy.

Materials & Reagents

-

Compound: 3-Amino-5-phenylthiophene-2-carboxamide (Solid, >98% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).

-

Note: Avoid "wet" DMSO. DMSO is hygroscopic; water uptake catalyzes hydrolysis and lowers solubility.[3]

-

-

Vessels: Amber glass vials (for storage) or polypropylene tubes (short-term).

-

Why Amber? Thiophene derivatives can be photosensitive over long durations.

-

-

Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.

Protocol: Primary Stock Solution Preparation (10 mM - 50 mM)

This protocol targets a 50 mM primary stock in DMSO, which allows for high-fold dilution (minimizing DMSO toxicity in the final assay).

Step-by-Step Methodology

-

Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Weigh approximately 5–10 mg of the compound into a tared amber glass vial. Record the exact mass (e.g.,

mg). -

Calculation: Calculate the required volume of DMSO (

) to achieve the target concentration (-

Example: For 5.24 mg:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Homogenization: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

-

QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

-

Aliquot & Storage: Divide the master stock into small aliquots (e.g., 50 µL) in cryovials. Store at -20°C or -80°C .

-

Constraint: Limit freeze-thaw cycles to a maximum of 3.

-

Protocol: Serial Dilution for Biological Assays (The "DMSO-First" Method)

Critical Warning: Do NOT perform serial dilutions directly in aqueous buffer (e.g., PBS or Media). The compound will precipitate at intermediate concentrations (e.g., 100 µM), leading to false-negative IC50 values.

Correct Method: Perform all serial dilutions in 100% DMSO, then perform a single "step-down" transfer to the aqueous assay media.

Workflow Diagram (DOT)

Detailed Steps

-

DMSO Dilution Plate: Prepare a 96-well plate with 100% DMSO. Perform your serial dilution (e.g., 1:3) across this plate.

-

Result: You now have a range of concentrations (e.g., 10 mM to 10 nM) all fully solubilized in DMSO.

-

-

Preparation of Assay Media: Pre-warm your cell culture media or enzymatic buffer to 37°C. Cold media promotes precipitation.

-

The Transfer (1000x Dilution Example):

-

If your final assay volume is 100 µL and you want 0.1% DMSO final concentration:

-

Transfer 0.1 µL from the DMSO Dilution Plate directly to the Assay Plate using a pin tool or acoustic dispenser (Echo).

-

Alternative (Manual Pipetting): Create an Intermediate Plate . Dilute 2 µL of DMSO stock into 198 µL of Media (1% DMSO). Mix rapidly. Then transfer 10 µL of this intermediate to 90 µL of final assay wells.

-

Why? The intermediate step reduces the "solvent shock" and allows you to visually check for precipitation before adding to cells.

-

Quality Control & Troubleshooting

Self-Validating QC Steps[3]

-

Visual Precipitate Check: Before every assay, inspect the Intermediate Plate (if used) or the high-concentration wells of the Assay Plate under a microscope. Crystals look like dark, refracting needles or amorphous aggregates.

-

Absorbance Scan: If available, scan the 50 mM stock on a NanoDrop (diluted 1:100 in Ethanol). Thiophene carboxamides typically absorb in the UV range (250–320 nm). Consistent peak height confirms concentration accuracy.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Precipitation in Assay | "Solvent Shock" (Rapid change in polarity). | Use an Intermediate Plate (see Protocol 4). Ensure media is warm (37°C). |

| Loss of Potency | Hydrolysis or Freeze-Thaw degradation. | Discard stocks >3 months old or those freeze-thawed >3 times. |